2-(4-Tetrazol-1-yl-phenoxy)-propionic acid CAS 832740-17-7 properties
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid CAS 832740-17-7 properties
An In-depth Technical Guide to Tetrazole-Containing Phenoxypropionic Acids: A Case Study on 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7)
Executive Summary
This technical guide provides a comprehensive analysis of the chemical class of tetrazole-containing phenoxypropionic acids, with a specific focus on the representative molecule 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7). It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this document leverages established principles of medicinal chemistry and extrapolates data from structurally analogous compounds to present a scientifically grounded overview.
The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical moieties, their synergistic potential, and a framework for the synthesis, characterization, and potential applications of this compound class. We will explore the well-established roles of the phenoxypropionic acid scaffold in pharmaceuticals and agrochemicals, as well as the significance of the tetrazole ring as a metabolically stable bioisostere of a carboxylic acid. This document outlines a proposed synthetic route, discusses potential physicochemical properties and biological activities, and provides general safety protocols, all supported by references to relevant literature.
Introduction to the Chemical Class
The convergence of a phenoxypropionic acid scaffold and a tetrazole moiety in a single molecular entity presents a compelling strategy in modern chemical design. Each component brings a rich history of utility and a distinct set of physicochemical properties that can be harnessed for various applications.
The Phenoxypropionic Acid Scaffold
The 2-phenoxypropionic acid framework is a classic "privileged structure" in chemistry. It is characterized by a chiral center at the alpha-position of the propionic acid, which is linked via an ether bond to a phenyl ring. This scaffold is the backbone of numerous commercial products, from non-steroidal anti-inflammatory drugs (NSAIDs) to potent herbicides.[1][2] Its carboxylic acid group provides a key interaction point for biological targets and allows for salt formation to modulate solubility, while the chiral nature often leads to stereospecific biological activity.
The Tetrazole Moiety
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In medicinal chemistry, it is widely recognized as a non-classical bioisostere of the carboxylic acid group.[3] This substitution can offer several advantages, including:
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Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.
-
Lipophilicity: It can increase the lipophilicity of a molecule, potentially improving membrane permeability.
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pKa Modulation: The acidity of the tetrazole proton (pKa ≈ 4.5-5.0) is very similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological receptors.
-
Receptor Binding: The tetrazole ring offers a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to novel binding interactions.[4]
Rationale for Combining the Scaffolds
The logical construct for designing a molecule like 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is to leverage the distinct advantages of each component. The phenoxypropionic acid core provides a proven structural template for biological activity, while the tetrazole ring, appended to the phenyl group, can serve as a key pharmacophoric element for target engagement, potentially enhancing potency, selectivity, or pharmacokinetic properties compared to simpler phenyl-substituted analogues.
Caption: Logical relationship of the core chemical moieties.
Physicochemical and Spectral Properties (Inferred)
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀N₄O₃ | Derived from structure |
| Molecular Weight | 234.21 g/mol | Derived from structure |
| Appearance | Likely a white to off-white solid | Based on similar acidic organic compounds[7] |
| Melting Point | Expected >150 °C | Aromatic acids and tetrazoles often have high melting points |
| pKa | ~3.5-4.5 (propionic acid), ~4.5-5.0 (tetrazole) | The propionic acid is the more acidic proton |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Typical for organic acids; solubility increases in basic aqueous solutions due to salt formation. |
| LogP (o/w) | ~1.5 - 2.5 | Estimated based on similar structures[5] |
Predicted Spectral Characteristics
The confirmation of the structure would rely on standard spectroscopic methods.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Propionic Acid -CH₃ | ~1.5 (doublet) | ~18 | Coupled to the alpha-proton |
| Propionic Acid α-CH | ~4.8 (quartet) | ~72 | Deshielded by adjacent oxygen and carbonyl |
| Propionic Acid -COOH | ~12-13 (broad singlet) | ~173 | Exchangeable proton, characteristic acidic shift |
| Aromatic Protons | ~7.2 - 7.9 (multiplets) | ~115 - 158 | Protons ortho and meta to the ether and tetrazole groups will have distinct shifts |
| Tetrazole Proton | ~9.5 (singlet) | ~145 | The C-H proton of the tetrazole ring |
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Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band around 3000 cm⁻¹ (carboxylic acid), a sharp C=O stretch around 1700-1720 cm⁻¹, C-O ether stretches around 1250 cm⁻¹, and C=N/N=N stretches from the tetrazole ring in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 235.08 or the [M-H]⁻ at m/z 233.07 in high-resolution mass spectrometry.
Synthesis and Characterization
A plausible synthetic route for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and ether synthesis.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from commercially available 4-fluoronitrobenzene.
Caption: Proposed multi-step synthesis workflow.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole
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To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 4-(1H-Tetrazol-1-yl)aniline
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Dissolve the nitro compound from Step 1 (1.0 eq) in ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.
Step 3: Synthesis of 4-(1H-Tetrazol-1-yl)phenol
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Dissolve the aniline from Step 2 (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
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After the addition is complete, continue heating for 30 minutes.
-
Cool the mixture and extract the phenolic product with ethyl acetate. Purify by column chromatography.
Step 4: Synthesis of Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate
-
Dissolve the phenol from Step 3 (1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 2-bromopropionate (1.2 eq).
-
Heat the reaction to 60-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract with ethyl acetate.
-
Purify the resulting ester by silica gel chromatography.
Step 5: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
-
Dissolve the ester from Step 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours.
-
Once the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Potential Biological Activity and Applications
The structural similarity of the target compound to known active molecules suggests several potential applications.
-
Anti-inflammatory Agent: Many 2-phenoxypropionic acid derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8] The title compound could potentially exhibit similar activity, making it a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).
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Herbicidal Activity: The phenoxypropionic acid class includes several commercial herbicides.[9] These compounds often act as synthetic auxins, disrupting plant growth. The tetrazole moiety could modify the herbicidal spectrum or potency.
-
Antidiabetic/Metabolic Disorders: Structurally related compounds have been investigated as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[10] These receptors are crucial regulators of glucose and lipid metabolism, making this compound class interesting for the treatment of type 2 diabetes and dyslipidemia.
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Antihypertensive Agent: The tetrazole ring is a key feature in the angiotensin II receptor blocker (ARB) class of antihypertensive drugs (e.g., Valsartan).[11][12] While the overall structure is different, the presence of the tetrazole suggests that cardiovascular applications could be explored.
Safety and Handling
No specific safety data sheet (SDS) exists for CAS 832740-17-7. General precautions should be taken based on the properties of analogous chemicals.[13][14]
Table 3: General Laboratory Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye damage/irritation.[15] Wear appropriate safety glasses or goggles. An eyewash station should be readily available. |
| Skin Irritation | May cause skin irritation.[16] Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact. |
| Inhalation | May be harmful if inhaled and may cause respiratory irritation.[13] Work in a well-ventilated area or a chemical fume hood. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Handling | Avoid generating dust. Use non-sparking tools. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] |
Conclusion and Future Directions
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid represents an intriguing, yet underexplored, chemical entity. By combining the privileged phenoxypropionic acid scaffold with the versatile tetrazole bioisostere, this molecule holds potential in diverse fields, particularly in pharmacology and agrochemistry. This guide provides a foundational framework by proposing a robust synthetic pathway and postulating key properties and biological activities based on sound chemical principles and data from related structures.
The critical next step is the empirical validation of these hypotheses. Future research should focus on:
-
Execution and Optimization: Performing the proposed synthesis and fully characterizing the final compound and all intermediates using modern analytical techniques.
-
In Vitro Screening: Testing the compound in a panel of relevant biological assays, such as COX inhibition, PPARα/γ agonism, and herbicidal activity screens, to identify its primary mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to explore how modifications to the core structure impact biological activity and selectivity.
Such studies are essential to unlock the true potential of this molecule and the broader class of tetrazole-containing phenoxypropionic acids.
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PubMed. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Retrieved from [Link]
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MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved from [Link]
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